molecular formula C16H16ClN3O2S B2993676 N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396758-81-8

N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2993676
CAS No.: 1396758-81-8
M. Wt: 349.83
InChI Key: ROKGWXWWKIPNAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C16H16ClN3O2SC_{16}H_{16}ClN_{3}O_{2}S with a molecular weight of 349.8 g/mol. Its structure features a thiazine ring fused with a pyrimidine moiety, which is known to influence its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃O₂S
Molecular Weight349.8 g/mol
CAS Number1396758-81-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the Thiazine Ring : Utilizing appropriate thiazole derivatives and amines.
  • Substitution Reactions : Incorporating the chloro and methyl groups through nucleophilic substitution.
  • Carboxamide Formation : Finalizing the structure by converting carboxylic acid derivatives into amides.

Antimicrobial Properties

Recent studies have indicated that compounds similar in structure to N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo have shown significant antimicrobial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

This suggests that the compound may possess potent antibacterial properties worthy of further exploration.

Cytotoxicity and Anticancer Activity

In vitro studies have revealed promising cytotoxic effects against cancer cell lines. For example, compounds with similar thiazine structures exhibited significant inhibition of cell proliferation in various cancer models . The mechanism often involves:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Inhibition of Key Enzymes : Targeting enzymes essential for cancer cell survival.

The proposed mechanism of action for N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo includes:

  • Enzyme Inhibition : Binding to active sites of crucial enzymes such as DNA gyrase and MurD.
  • Formation of Hydrogen Bonds : Stabilizing interactions with amino acid residues in the enzyme active sites .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various thiazine derivatives against common bacterial strains. The results indicated that those with similar structural motifs to N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo exhibited superior activity compared to traditional antibiotics .

Cancer Therapy Research

Research focusing on the anticancer potential of thiazine derivatives highlighted their ability to inhibit tumor growth in xenograft models. The compounds were shown to reduce tumor size significantly compared to control groups .

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-7-methyl-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-3-4-12(17)5-13(9)19-14(21)11-7-20-15(22)10(2)6-18-16(20)23-8-11/h3-6,11H,7-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKGWXWWKIPNAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2CN3C(=O)C(=CN=C3SC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.